N-(3-acetylphenyl)-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-(3-Acetylphenyl)-1-[(3-chlorophenyl)methanesulfonyl]piperidine-4-carboxamide: is a complex organic compound that features a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-1-[(3-chlorophenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Acetyl Group: The acetyl group is introduced via an acetylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a nucleophilic substitution reaction.
Sulfonylation: The methanesulfonyl group is introduced using methanesulfonyl chloride in the presence of a base.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(3-acetylphenyl)-1-[(3-chlorophenyl)methanesulfonyl]piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Chemistry: It serves as a precursor for the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-1-[(3-chlorophenyl)methanesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Acetylphenyl)-2,3-dichlorobenzamide
- N-(3-Acetylphenyl)-5-chlorothiophene-2-carboxamide
- N-(3-Acetylphenyl)-2-(4-chlorophenyl)acetamide
Uniqueness
N-(3-acetylphenyl)-1-[(3-chlorophenyl)methanesulfonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and the presence of the piperidine ring. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
Molecular Formula |
C21H23ClN2O4S |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-1-[(3-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H23ClN2O4S/c1-15(25)18-5-3-7-20(13-18)23-21(26)17-8-10-24(11-9-17)29(27,28)14-16-4-2-6-19(22)12-16/h2-7,12-13,17H,8-11,14H2,1H3,(H,23,26) |
InChI Key |
ITQYWBREIPQFOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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